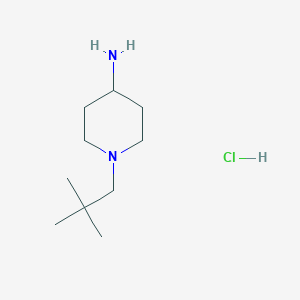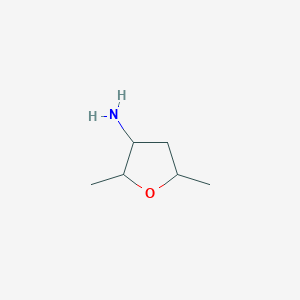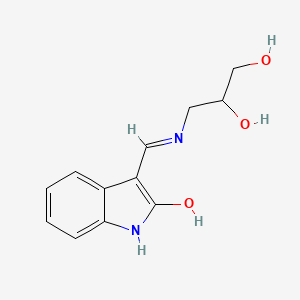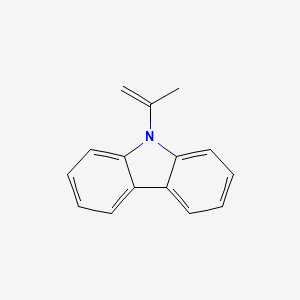
1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride
Vue d'ensemble
Description
The compound “1-(2,2-Dimethylpropyl)-4-piperidinamine hydrochloride” likely belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidines can generally be synthesized through various methods, including the reduction of pyridines . Another related compound, 2,2-dimethylpropane-1,3-diamine, can be synthesized through the reaction with an excess of concentrated aqueous hydrochloric acid .Applications De Recherche Scientifique
Stereoselective Synthesis and Medicinal Chemistry Templates
One application involves the stereoselective synthesis of cis-3,4-disubstituted piperidines, showcasing the versatility of piperidine derivatives in organic synthesis. This method provides a convenient alternative for preparing 3,4-disubstituted 5,5-dimethylpiperidines and 5,5-nor-dimethyl analogues, serving as valuable templates in medicinal chemistry for drug development (Mollet et al., 2011).
Lewis Pair Activation and Molecular Structure
Another study focused on aluminum and gallium hydrazides, which, due to their specific donor–acceptor functionality, can activate C–H bonds of moderately acidic substrates, indicating potential applications in catalysis and synthetic chemistry (Uhl et al., 2016).
Acid-Catalyzed Rearrangements
Research on the acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine suggests a method for synthesizing complex piperidine derivatives, highlighting the reactivity and transformation capabilities of these compounds under specific conditions (Zhao et al., 2006).
Synthesis of O-Substituted Derivatives
The synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine demonstrates the chemical modification possibilities of piperidine derivatives for producing compounds with potential biological activities (Khalid et al., 2013).
Intramolecular Frustrated Lewis Pairs
Investigations into intramolecular pyridine-based frustrated Lewis pairs involving piperidine highlight the structural and electronic characteristics contributing to their reactivity and potential applications in catalysis and synthetic chemistry (Körte et al., 2015).
Antioxidant Properties for Age-Related Diseases
The development of multifunctional antioxidants based on N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide for treating age-related diseases, such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), showcases the therapeutic potential of piperidine derivatives (Jin et al., 2010).
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.ClH/c1-10(2,3)8-12-6-4-9(11)5-7-12;/h9H,4-8,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFIFXITISDZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-82-5 | |
| Record name | 4-Piperidinamine, 1-(2,2-dimethylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-4-[(E)-(3-nitrophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1652694.png)
![3-[(4-Methylbenzyl)amino]propan-1-OL](/img/structure/B1652697.png)


![3-Amino-6-phenyl-2,5-dihydro-pyrazolo[4,3-e]pyrimidin-4-one](/img/structure/B1652701.png)

![Methyl 4-methyl-2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}pentanoate](/img/structure/B1652703.png)

![N-[2-(2-Methoxyethylamino)ethyl]-5,6-dimethyl-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B1652708.png)
![Phosphine oxide, [(2-methoxyphenyl)methyl]diphenyl-](/img/structure/B1652710.png)


![2-[2-(4-Methoxyphenyl)azepan-1-yl]acetic acid;hydrochloride](/img/structure/B1652714.png)

